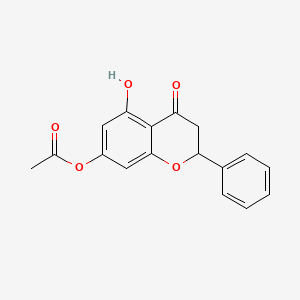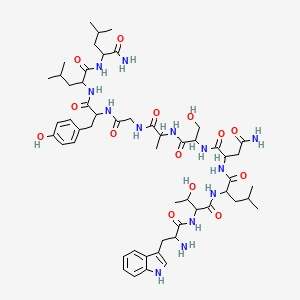
Pinocembrin, 7-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pinocembrin, 7-acetate is a naturally occurring flavonoid compound found in various plants and honey. It is a derivative of pinocembrin, which is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pinocembrin, 7-acetate can be synthesized through chemical and biological methods. The chemical synthesis typically involves the reaction of aurantiin in an alkaline solution, followed by a series of closed-loop condensation reactions under inert gas shielding and deglycosylation . The biological synthesis involves metabolic engineering strategies and two-phase pH fermentation to improve yield and reduce production costs .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources such as honey, propolis, and various plants. The extraction process includes several steps like precipitation, reversed-phase silica gel column chromatography, and purification to achieve high production yield .
Chemical Reactions Analysis
Types of Reactions
Pinocembrin, 7-acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, methylated, and acetylated compounds .
Scientific Research Applications
Pinocembrin, 7-acetate has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Studied for its role in cellular processes and signaling pathways.
Industry: Utilized in the development of functional food ingredients, pharmaceuticals, and cosmetics.
Mechanism of Action
Pinocembrin, 7-acetate exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Increases the content of glutathione, reducing oxidative stress and protecting cells from damage.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and modulates inflammatory signaling pathways.
Comparison with Similar Compounds
Pinocembrin, 7-acetate is unique compared to other similar compounds due to its specific pharmacological properties and molecular structure. Similar compounds include:
Pinocembrin: The parent compound, known for its antioxidant and anti-inflammatory effects.
Pinobanksin: Another flavonoid with similar pharmacological activities but different molecular targets.
Pinobanksin-3-O-acetate: An esterified derivative with higher apoptotic activity compared to pinocembrin.
This compound stands out due to its enhanced neuroprotective and anti-inflammatory properties, making it a promising candidate for further research and therapeutic applications .
Properties
Molecular Formula |
C17H14O5 |
|---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
(5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl) acetate |
InChI |
InChI=1S/C17H14O5/c1-10(18)21-12-7-13(19)17-14(20)9-15(22-16(17)8-12)11-5-3-2-4-6-11/h2-8,15,19H,9H2,1H3 |
InChI Key |
OCRUXLYEKHXKPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13382977.png)



![2,2-dimethyl-N-[4-oxo-5-(pyridine-3-carbonyl)-6-(2,2,5-trimethyl-1,3-dioxolan-4-yl)-1,6,7,8-tetrahydropteridin-2-yl]propanamide](/img/structure/B13383009.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(trifluoromethyl)sulfanyl]butanoic acid](/img/structure/B13383014.png)




![(3aR,8aR)-(-)-4,4,8,8-Tetrakis(3,5-diethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B13383039.png)



